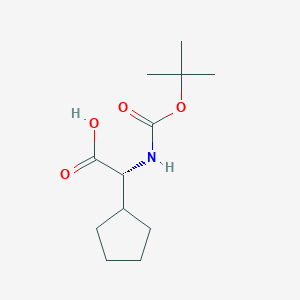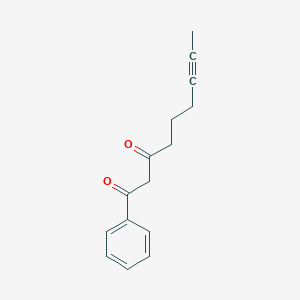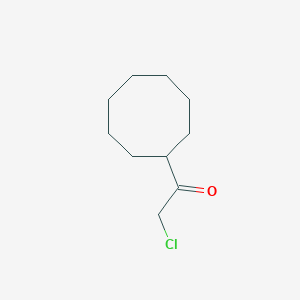
2-Chloro-1-cyclooctylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-cyclooctylethanone is a chemical compound that belongs to the family of cycloalkanones. It is a colorless liquid that is used in various scientific research applications. This compound is synthesized through a specific method, which involves the reaction of cyclooctanone with thionyl chloride and phosphorus pentachloride.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-cyclooctylethanone is used in various scientific research applications. It is used as a reagent in the synthesis of other compounds, such as cyclooctanone oxime. It is also used in the preparation of cyclooctanone derivatives, which are used in the synthesis of various pharmaceuticals. Additionally, it is used as a starting material in the synthesis of other compounds, such as ketones and alcohols.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-cyclooctylethanone is not fully understood. However, it is believed to act as an inhibitor of enzymes, such as acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in various physiological processes. By inhibiting this enzyme, 2-Chloro-1-cyclooctylethanone can increase the levels of acetylcholine, which can lead to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
2-Chloro-1-cyclooctylethanone has various biochemical and physiological effects. It is known to increase the levels of acetylcholine, which can lead to increased muscle contractions, increased heart rate, and increased blood pressure. It can also affect the central nervous system, leading to various behavioral changes, such as increased activity and aggression. Additionally, it can affect the immune system, leading to increased inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-1-cyclooctylethanone has several advantages and limitations for lab experiments. One advantage is that it is a relatively simple compound to synthesize, making it readily available for use in research. Additionally, it has a wide range of applications in various fields, such as pharmacology and biochemistry. However, one limitation is that its mechanism of action is not fully understood, making it difficult to interpret the results of experiments involving this compound. Additionally, it can be toxic in high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-Chloro-1-cyclooctylethanone. One direction is to further investigate its mechanism of action, which can provide insights into its potential therapeutic applications. Additionally, research can focus on the synthesis of new derivatives of this compound, which can have improved properties and applications. Finally, research can focus on the development of new methods for the synthesis of this compound, which can improve its yield and purity.
Conclusion:
In conclusion, 2-Chloro-1-cyclooctylethanone is a chemical compound with various scientific research applications. Its synthesis method is well-established, and it has several advantages and limitations for lab experiments. While its mechanism of action is not fully understood, it has several biochemical and physiological effects. There are several future directions for research on this compound, which can lead to new insights and applications in various fields.
Synthesemethoden
The synthesis of 2-Chloro-1-cyclooctylethanone involves the reaction of cyclooctanone with thionyl chloride and phosphorus pentachloride. The reaction takes place at room temperature, and the product is obtained through distillation. This method is widely used in laboratories to synthesize this compound.
Eigenschaften
CAS-Nummer |
145798-64-7 |
|---|---|
Produktname |
2-Chloro-1-cyclooctylethanone |
Molekularformel |
C10H17ClO |
Molekulargewicht |
188.69 g/mol |
IUPAC-Name |
2-chloro-1-cyclooctylethanone |
InChI |
InChI=1S/C10H17ClO/c11-8-10(12)9-6-4-2-1-3-5-7-9/h9H,1-8H2 |
InChI-Schlüssel |
LZFSTAOZPAMORU-UHFFFAOYSA-N |
SMILES |
C1CCCC(CCC1)C(=O)CCl |
Kanonische SMILES |
C1CCCC(CCC1)C(=O)CCl |
Synonyme |
Ethanone, 2-chloro-1-cyclooctyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



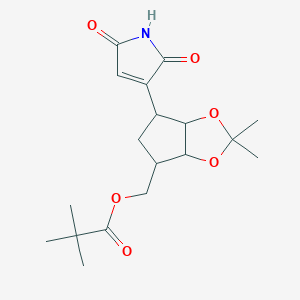
![1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B114549.png)
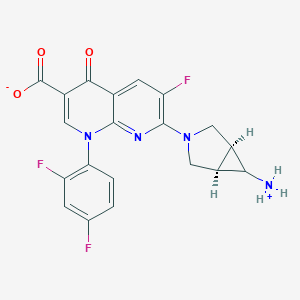
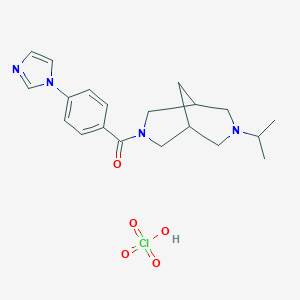
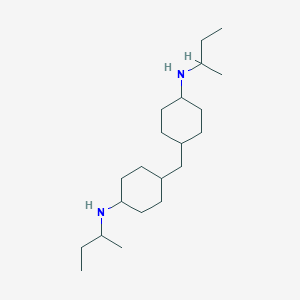
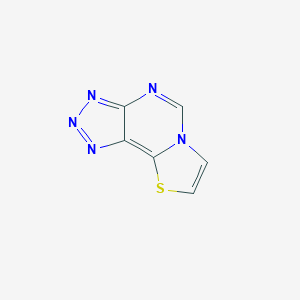
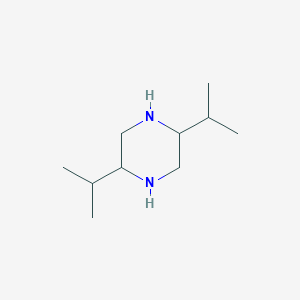
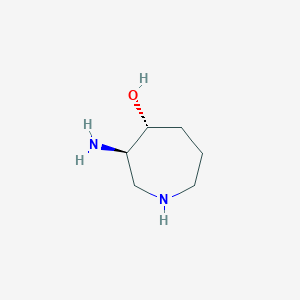
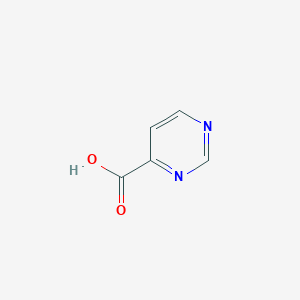
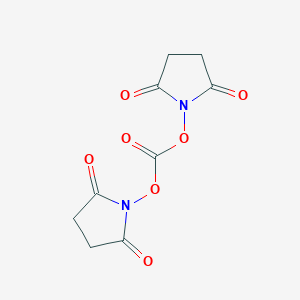
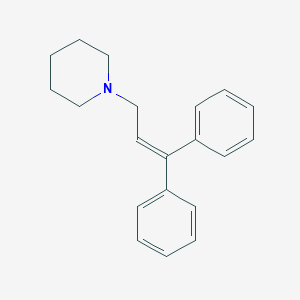
![4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B114573.png)
